molecular formula C7H3ClFNO4S B1446623 5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride CAS No. 1368799-14-7

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

Cat. No. B1446623
M. Wt: 251.62 g/mol
InChI Key: AVWYCZNTEYZBFK-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClFNO4S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazole ring, which is a fused benzene and oxazole ring. It has a sulfonyl chloride group attached at the 6th position and a fluorine atom at the 5th position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.62 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Antioxidant Capacity Assessment

ABTS/PP Decolorization Assay : The ABTS radical cation-based assay, including the reaction pathways of the ABTS/potassium persulfate decolorization assay, is utilized for determining antioxidant capacity. This methodology involves specific reactions of antioxidants with ABTS, potentially biasing comparisons among antioxidants but still recommended for tracking changes in antioxidant systems (Ilyasov et al., 2020).

Analytical Methods for Determining Antioxidant Activity

Analytical Methods Review : A comprehensive review of tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These assays are critical for analyzing antioxidants or determining the antioxidant capacity of complex samples, highlighting the importance of combining chemical and electrochemical methods for a clearer understanding of antioxidant mechanisms (Munteanu & Apetrei, 2021).

Synthesis and Impurities in Pharmaceutical Development

Novel Synthesis of Omeprazole : Describes novel synthesis methods for omeprazole and the study of pharmaceutical impurities in proton pump inhibitors, which is crucial for developing and understanding the synthesis process and impurity profile of pharmaceuticals (Saini et al., 2019).

Environmental Contamination and Remediation

Treatment of Organic Pollutants : Reviews the application of redox mediators in the enzymatic remediation of organic pollutants in wastewater. The study emphasizes the enhanced degradation of recalcitrant compounds by enzymes in the presence of redox mediators, highlighting an innovative approach to wastewater treatment (Husain & Husain, 2007).

Safety And Hazards

The compound is classified as dangerous with hazard statements H335-H314, indicating that it can cause respiratory irritation and severe skin burns and eye damage . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

5-fluoro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4S/c8-15(12,13)6-2-5-4(1-3(6)9)10-7(11)14-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYCZNTEYZBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)S(=O)(=O)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride

CAS RN

1368799-14-7
Record name 5-fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to Scheme 11, a mixture of commercially-available 5-fluoro-1,3-benzoxazol-2(3H)-one (11-1, 1.02 g, 6.66 mmol) in DCM (66.6 ml) at RT was added chlorosulfonic acid (4.46 ml, 66.6 mmol). The suspension gradually became a solution and was stirred for 18 h at RT. Following this duration, LCMS showed complete consumption of starting material. The solution was cooled to 0° C. and carefully quenched with ice chips and then partitioned between water (100 mL) and EtOAc (100 mL). The layers were separated and the aqueous layer was back-extracted with 3×20 mL DCM and 2×20 mL EtOAc. The combined organic layers were washed with saturated aqueous NaHCO3 (30 mL), dried over sodium sulfate and filtered. Concentration in vacuo to yield 11-2 (5-Fluoro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride) as a tan solid, which was used without purification.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
66.6 mL
Type
solvent
Reaction Step One
Quantity
4.46 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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